molecular formula C28H24N2O6 B11500732 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B11500732
M. Wt: 484.5 g/mol
InChI Key: BVLWKGJFAQNPSN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the methoxy groups or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with similar methoxy and phenyl groups, used in different applications.

    3,4-Dimethoxyphenyl methyl ketone: Shares the dimethoxyphenyl group but differs in overall structure and reactivity.

Uniqueness

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C28H24N2O6/c1-33-23-9-8-19(14-24(23)34-2)27-22(17-6-5-7-20(12-17)30(31)32)16-29-11-10-18-13-25(35-3)26(36-4)15-21(18)28(27)29/h5-16H,1-4H3

InChI Key

BVLWKGJFAQNPSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C=C2C5=CC(=CC=C5)[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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